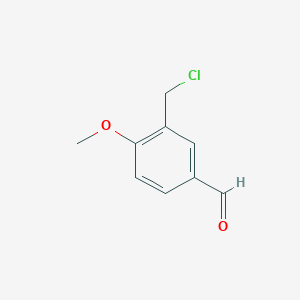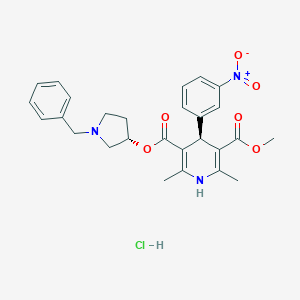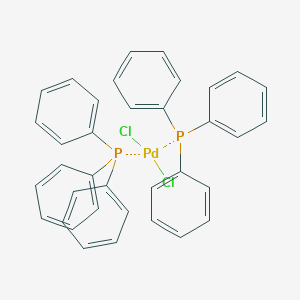
Bis(triphenylphosphine)palladium(II)chloride
概要
説明
Bis(triphenylphosphine)palladium(II) chloride, commonly referred to as PdCl2(PPh3)2, is a coordination compound with palladium(II) chloride and triphenylphosphine ligands. It is a versatile catalyst used in various chemical reactions, including cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
科学的研究の応用
Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : PdCl2(PPh3)2 is used as a catalyst for various types of cross-coupling reactions, including the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling reactions .
- Method : The specific procedures vary depending on the type of coupling reaction. Generally, the catalyst is added to a solution of the reactants in an appropriate solvent, and the reaction mixture is stirred at a suitable temperature until the reaction is complete .
- Results : These reactions typically result in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Synthesis of Conjugated Polymers
- Field : Polymer Chemistry
- Application : PdCl2(PPh3)2 is used as a catalyst for the synthesis of conjugated polymers via Stille coupling .
- Method : The Stille coupling involves the reaction of an organotin compound with an organic halide in the presence of the PdCl2(PPh3)2 catalyst .
- Results : This method allows for the synthesis of conjugated polymers, which have applications in organic electronics due to their semiconducting properties .
Suzuki Coupling Reactions
- Field : Organic Chemistry
- Application : PdCl2(PPh3)2 is used as a catalyst in Suzuki coupling reactions .
- Method : The Suzuki reaction involves the coupling of an organoboron compound with an organic halide in the presence of a base and the PdCl2(PPh3)2 catalyst .
- Results : The Suzuki reaction is a powerful tool for forming carbon-carbon bonds and has been widely used in organic synthesis .
Sonogashira Coupling Reactions
- Field : Organic Chemistry
- Application : PdCl2(PPh3)2 is used as a catalyst in Sonogashira coupling reactions .
- Method : The Sonogashira reaction involves the coupling of an organohalide with a terminal alkyne in the presence of a copper co-catalyst and the PdCl2(PPh3)2 catalyst .
- Results : The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes .
Synthesis of Diphenylacetylene
- Field : Organic Chemistry
- Application : PdCl2(PPh3)2 is used as a catalyst in the synthesis of diphenylacetylene .
- Method : The synthesis involves the coupling of two equivalents of iodobenzene with one equivalent of calcium carbide in the presence of the PdCl2(PPh3)2 catalyst .
- Results : This reaction results in the formation of diphenylacetylene, a compound with various applications in organic synthesis .
Adsorptive Recovery of Homogeneous Catalysts
- Field : Catalysis
- Application : PdCl2(PPh3)2 is used as a model catalyst for the evaluation of functionalized silica’s for the adsorptive recovery of homogeneous catalysts .
- Method : The interaction of the catalyst with the metal center is studied .
- Results : This research could lead to more efficient methods for the recovery and reuse of homogeneous catalysts .
Carbonylation of Halides
- Field : Organic Chemistry
- Application : PdCl2(PPh3)2 is used as a catalyst for the carbonylation of halides .
- Method : The carbonylation involves the reaction of a halide with carbon monoxide in the presence of the PdCl2(PPh3)2 catalyst .
- Results : This reaction results in the formation of aldehydes, carboxylic acids, and amides .
Synthesis of 2,3-Disubstituted Benzofurans
- Field : Organic Chemistry
- Application : PdCl2(PPh3)2 is used as a catalyst in the coupling of 2-iodoanisole and terminal alkynes to synthesize 2,3-disubstituted benzofurans .
- Method : The reaction involves the coupling of 2-iodoanisole with a terminal alkyne in the presence of the PdCl2(PPh3)2 catalyst .
- Results : This reaction results in the formation of 2,3-disubstituted benzofurans .
Copper-Free Sonogashira Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : PdCl2(PPh3)2 is used as a catalyst in copper-free Sonogashira cross-coupling reactions to synthesize diphenylacetylene .
- Method : The reaction involves the coupling of an organohalide with a terminal alkyne in the presence of the PdCl2(PPh3)2 catalyst .
- Results : This reaction results in the formation of diphenylacetylene .
Production of Antiviral Drugs
- Field : Pharmaceutical Chemistry
- Application : PdCl2(PPh3)2 plays a crucial role in the production of antiviral drugs through catalytic coupling reactions .
- Method : The specific procedures vary depending on the type of antiviral drug being synthesized. Generally, the catalyst is used to facilitate the formation of carbon-carbon bonds in the drug molecules .
- Results : This application is essential for the development of effective treatments for viral diseases .
Carbonylation of Halides
- Field : Organic Chemistry
- Application : PdCl2(PPh3)2 is used as a catalyst for the carbonylation of halides . This involves the reaction of a halide with carbon monoxide .
- Method : The carbonylation involves the reaction of a halide with carbon monoxide in the presence of the PdCl2(PPh3)2 catalyst .
- Results : This reaction results in the formation of aldehydes, carboxylic acids, and amides .
Synthesis of Unsymmetrical Diarylalkynes
- Field : Organic Chemistry
- Application : PdCl2(PPh3)2 is used as a catalyst in the synthesis of unsymmetrical diarylalkynes .
- Method : The synthesis involves the coupling of two different organic molecules through a carbon-carbon bond formation .
- Results : This reaction results in the formation of unsymmetrical diarylalkynes .
Hydrogenation Reactions
- Field : Organic Chemistry
- Application : PdCl2(PPh3)2 is used as a catalyst in hydrogenation reactions .
- Method : The hydrogenation involves the addition of hydrogen (H2) across a double or triple bond in the presence of the PdCl2(PPh3)2 catalyst .
- Results : This reaction results in the formation of saturated organic compounds .
Allylic Substitution Reactions
- Field : Organic Chemistry
- Application : PdCl2(PPh3)2 is used as a catalyst in allylic substitution reactions .
- Method : The allylic substitution involves the replacement of an allylic hydrogen or substituent with another substituent in the presence of the PdCl2(PPh3)2 catalyst .
- Results : This reaction results in the formation of substituted allylic compounds .
Synthesis of Antiviral Compounds
- Field : Pharmaceutical Chemistry
- Application : PdCl2(PPh3)2 plays a crucial role in the production of antiviral drugs through catalytic coupling reactions .
- Method : The specific procedures vary depending on the type of antiviral drug being synthesized. Generally, the catalyst is used to facilitate the formation of carbon-carbon bonds in the drug molecules .
- Results : This application is essential for the development of effective treatments for viral diseases .
Safety And Hazards
将来の方向性
Bis(triphenylphosphine)palladium(II)chloride is a versatile catalyst with wide-ranging applications in organic synthesis, particularly in carbon-carbon cross-coupling reactions . It is also applicable to other coupling reactions such as Suzuki- and Sonogashira-coupling reactions . It is expected to find more applications in the synthesis of complex organic molecules in the future .
特性
IUPAC Name |
dichloropalladium;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHIGQDRGKUECZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15604-37-2 | |
| Record name | (SP-4-2)-Dichlorobis(triphenylphosphine)palladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15604-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
701.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(triphenylphosphine)palladium(II) | |
CAS RN |
13965-03-2, 10199-34-5 | |
| Record name | Dichlorobis(triphenylphosphine)palladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13965-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorobis(triphenylphosphine)palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(triphenylphosphine)palladium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



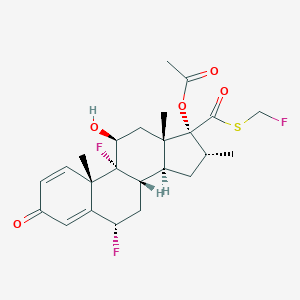

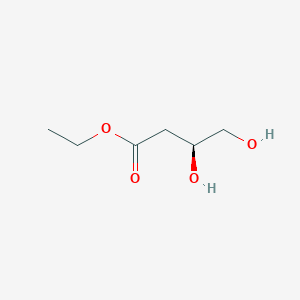

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)

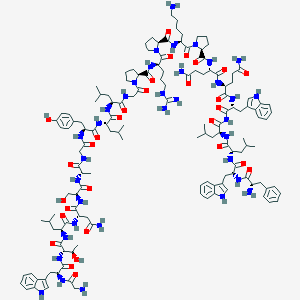

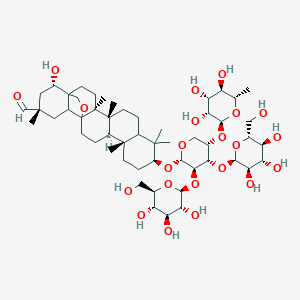
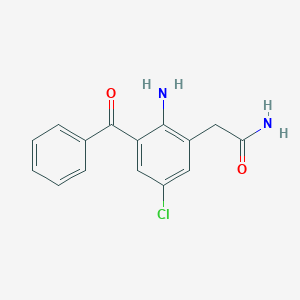
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)
